10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol
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Description
10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a useful research compound. Its molecular formula is C23H27BrN2O2 and its molecular weight is 443.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound may interact with its target by binding to a specific site, altering the target’s activity. This can result in a change in the biological pathway the target is involved in .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit or enhance a pathway, leading to changes in the production of certain molecules or the activation of certain genes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine how it is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties can greatly affect the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific target and pathway involved. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
6-(3-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O.C2H6O/c1-12-9-17-18(10-13(12)2)24-21(14-5-3-6-15(22)11-14)20-16(23-17)7-4-8-19(20)25;1-2-3/h3,5-6,9-11,21,23-24H,4,7-8H2,1-2H3;3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTVWKQVSLTHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)Br)C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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